3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde
Description
Historical Development of Pyrazole Chemistry
Pyrazole chemistry originated in 1883 with Ludwig Knorr’s seminal synthesis of antipyrine (phenazone), the first synthetic analgesic drug. Knorr’s work established pyrazole’s five-membered 1,2-diazole structure, characterized by adjacent nitrogen atoms and three carbons, which enabled systematic derivatization. Hans von Pechmann’s 1898 acetylene-diazomethane reaction further advanced synthetic access to pyrazole cores. Early applications focused on analgesics and antipyretics, but the 20th century saw diversification into agrochemicals (e.g., fipronil) and COX-2 inhibitors (e.g., celecoxib). The isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked pyrazole’s natural occurrence, spurring interest in bioactive derivatives.
Position of Methoxy-Substituted Pyrazoles in Contemporary Research
Methoxy groups at the pyrazole 3-position enhance electron density and steric bulk, modulating interactions with biological targets. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid underpins six commercial fungicides by inhibiting succinate dehydrogenase. Methoxy substituents also improve metabolic stability in drug candidates, as seen in lenacapavir (HIV) and zavegepant (migraine). Recent studies on pyrazole-4-carbaldehydes demonstrate their utility in forming Schiff bases for antimicrobial and antidiabetic agents.
Significance of N-Methylated Pyrazole Derivatives
N-Methylation at the pyrazole 1-position prevents tautomerization, stabilizing the ring for predictable reactivity. This modification is critical in drugs like sildenafil (erectile dysfunction) and ibrutinib (cancer), where N-methyl groups enhance bioavailability. The Tp ligand, derived from N-methylpyrazole and potassium borohydride, exemplifies its role in coordination chemistry. N-Methylation also reduces intermolecular hydrogen bonding, improving lipophilicity for blood-brain barrier penetration in neurological agents.
Research Objectives and Scope
This article evaluates 3-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde’s synthetic routes, electronic properties, and applications. Focus areas include:
- Synthetic Optimization : Comparing Knorr-type condensations vs. Pechmann-derived pathways.
- Structural Analysis : Computational modeling of methoxy and aldehyde group interactions.
- Application Scope : Role in fungicides (e.g., SDH inhibitors) and kinase-targeted therapies.
Excluded are pharmacokinetic and toxicological profiles, adhering to the scope’s chemical emphasis.
Theoretical Framework for Pyrazole Derivative Analysis
Density functional theory (DFT) calculations reveal that methoxy and aldehyde substituents at C3 and C4 create a polarized electronic environment, enhancing electrophilicity at the aldehyde for nucleophilic additions. Frontier molecular orbital (FMO) analyses indicate that the HOMO-LUMO gap (ΔE ≈ 5.2 eV) facilitates charge-transfer interactions in catalytic systems. Quantitative structure-activity relationship (QSAR) models correlate substituent electronegativity with antifungal potency, guided by Hammett constants (σ~m~ = 0.12 for -OCH~3~).
Properties
IUPAC Name |
3-methoxy-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-3-5(4-9)6(7-8)10-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDULJWOAIZUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde involves the reaction of pyrazole derivatives with methoxy and methyl substituents. The synthesis typically starts with the formation of the pyrazole ring, followed by the introduction of the methoxy and methyl groups. The aldehyde group is then introduced through a formylation reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Methoxy-1-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
a. Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including 3-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde, exhibit significant anticancer properties. For instance, studies have shown that substituted pyrazoles can selectively inhibit the proliferation of various human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
b. Antimicrobial Properties
Pyrazoles have been extensively studied for their antimicrobial activities. Compounds similar to this compound have demonstrated efficacy against a range of bacterial strains, including E. coli and S. aureus. These compounds often function by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
c. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. They are believed to inhibit the production of pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Material Science Applications
a. Organic Electronics
The unique electronic properties of pyrazole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has shown promise in enhancing the efficiency of these devices .
b. Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. Such complexes are explored for their catalytic properties and potential applications in drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of 3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., -OCH₃, -Ph) enhance lipophilicity and steric bulk, influencing solubility and crystal packing. For example, the 3-OCH₃ group in the target compound increases polarity compared to 1-Methyl-1H-pyrazole-4-carbaldehyde but reduces it relative to aryl-substituted derivatives .
- Crystal Structure: Aryl-substituted derivatives (e.g., 3-Methyl-5-phenoxy-1-phenyl-) exhibit non-classical C–H···π interactions, stabilizing their solid-state structures .
Key Observations :
Biological Activity
3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde (CAS Number: 875570-95-9) is a pyrazole derivative notable for its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This compound features a methoxy group at the 3-position and an aldehyde functional group at the 4-position, which contribute to its unique chemical properties. This article explores its biological activity, including mechanisms, case studies, and comparative analyses with similar compounds.
This compound has a molecular weight of 140.14 g/mol. Its structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution. The aldehyde group can be oxidized to form a carboxylic acid or reduced to an alcohol, while the methoxy and methyl groups can engage in substitution reactions with nucleophiles.
The biological activity of this compound primarily involves its interaction with specific molecular targets like enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. The methoxy and methyl groups may influence the compound's binding affinity and specificity.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound and its derivatives can inhibit the growth of various pathogens. For instance, compounds derived from pyrazoles have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in terms of minimum inhibitory concentration (MIC) values .
Antifungal Activity
Some derivatives of pyrazoles have also been reported to possess antifungal activity. A study indicated that certain synthesized pyrazole carboxamides displayed notable antifungal effects, suggesting that this compound could be explored further for its antifungal potential .
Cytotoxicity
In cancer research, pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, studies have indicated that certain pyrazoles exhibit significant cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231), especially when combined with standard chemotherapeutic agents like doxorubicin .
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that some derivatives had MIC values as low as 0.22 μg/mL against pathogenic isolates, highlighting their potential as effective antimicrobial agents .
Study on Cytotoxic Effects
Another investigation focused on the cytotoxic effects of various pyrazole derivatives on breast cancer cells. The findings revealed that specific compounds exhibited enhanced cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for patients with aggressive breast cancer subtypes .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| 3-Methyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 | 0.88 | Lacks the methoxy group; affects reactivity |
| 3-(tert-butyl)-1H-pyrazole-4-carbaldehyde | 1001020-17-2 | 0.88 | Features a bulky tert-butyl group enhancing lipophilicity |
| 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole | 87557095 | 0.81 | Incorporates a methoxyphenyl substituent affecting reactivity |
This table illustrates how variations in substituents influence the biological activity and chemical properties of these compounds.
Q & A
Q. What are the established synthetic routes for 3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors such as substituted hydrazines and β-ketoaldehydes. A common approach includes:
- Vilsmeier-Haack reaction : Using POCl₃ and DMF to introduce the aldehyde group at the pyrazole C4 position .
- Nucleophilic substitution : For introducing the methoxy group, reactions with methanol or methylating agents under basic conditions (e.g., K₂CO₃) are employed .
- Optimization : Reflux in ethanol/methanol with catalytic acids (e.g., acetic acid) improves cyclization efficiency. Yields depend on stoichiometric ratios and temperature control (typically 60–80°C) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy δ ~3.8 ppm, aldehyde proton δ ~9.8 ppm) .
- X-ray crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., C4-aldehyde geometry). ORTEP-III visualizes molecular packing and hydrogen-bonding networks .
- Mass spectrometry : High-resolution MS confirms molecular weight (C₇H₈N₂O₂, exact mass 152.06 g/mol) .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data, such as twinning or disorder?
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
- Directing groups : The C4-aldehyde acts as a meta-director, favoring substitution at C5. Use Lewis acids (e.g., AlCl₃) to enhance selectivity during halogenation .
- Computational guidance : DFT calculations (B3LYP/6-31G*) predict electron density maps, identifying reactive sites .
Q. How do structural modifications (e.g., replacing methoxy with ethoxy) impact biological activity?
- Case study : Analogues like 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde show enhanced antimicrobial activity due to increased lipophilicity .
- Methodology : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory studies) using purified proteins .
Q. What are the challenges in synthesizing enantiopure derivatives, and how can they be resolved?
- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during aldehyde functionalization .
- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, with retention times validated by circular dichroism .
Q. How can computational modeling predict the compound’s reactivity in complex reaction systems?
- DFT/MD simulations : Calculate Fukui indices for nucleophilic/electrophilic attack sites. Solvent models (e.g., SMD) simulate reaction pathways in polar aprotic solvents .
- Docking studies : AutoDock Vina predicts binding affinities to biological targets (e.g., kinase enzymes) for activity prioritization .
Methodological Challenges and Solutions
Q. How to mitigate aldehyde oxidation during storage or reactions?
Q. What analytical techniques resolve overlapping signals in NMR spectra?
- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings, distinguishing methoxy (δ 55–60 ppm) from methyl groups (δ 20–25 ppm) .
- Variable temperature NMR : Heat to 50°C to reduce rotational barriers and sharpen split peaks .
Q. How to validate synthetic intermediates in multi-step pathways?
- Inline monitoring : ReactIR tracks aldehyde formation (~1700 cm⁻¹ C=O stretch).
- LC-MS/MS : Quantify intermediates using MRM transitions (e.g., m/z 152 → 110 for fragmentation patterns) .
Data Contradiction Analysis
Q. Why do crystallographic bond lengths for the aldehyde group vary across studies?
Q. How to reconcile conflicting bioactivity results in different assay systems?
- Assay conditions : Differences in cell permeability (e.g., HeLa vs. HEK293 cells) or serum protein binding alter effective concentrations .
- Positive controls : Normalize data against reference compounds (e.g., doxorubicin for cytotoxicity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
